An In-depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-5-nitropyridin-2-ol
An In-depth Technical Guide to the Chemical Properties of 3,6-Dimethyl-5-nitropyridin-2-ol
Introduction
3,6-Dimethyl-5-nitropyridin-2-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a member of the nitropyridine family, it possesses a unique electronic architecture conferred by the interplay of electron-donating methyl and hydroxyl groups with the strongly electron-withdrawing nitro group. This arrangement makes it a versatile building block for the synthesis of more complex heterocyclic systems. Pyridine scaffolds are integral to numerous pharmaceuticals, and understanding the properties of functionalized intermediates like 3,6-Dimethyl-5-nitropyridin-2-ol is crucial for the design of novel therapeutic agents.[1][2][3][4] This guide provides a comprehensive overview of its chemical identity, structural characteristics, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and its potential applications in drug discovery and development.
Chemical Identity and Molecular Structure
3,6-Dimethyl-5-nitropyridin-2-ol is systematically named and identified by several key descriptors. Its structure is characterized by a pyridine ring substituted at the 2-position with a hydroxyl group, at the 3- and 6-positions with methyl groups, and at the 5-position with a nitro group.
Caption: Molecular Structure of 3,6-Dimethyl-5-nitropyridin-2-ol.
A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium is influenced by factors such as solvent polarity and substitution patterns on the ring.[5][6][7] In polar solvents, the 2-pyridone tautomer is often favored, while non-polar solvents can favor the 2-hydroxypyridine form.[7] For 3,6-Dimethyl-5-nitropyridin-2-ol, both forms are plausible and their relative populations will dictate the compound's reactivity and spectroscopic characteristics.
| Identifier | Value | Source |
| IUPAC Name | 3,6-Dimethyl-5-nitropyridin-2-ol | N/A |
| CAS Number | 57179-69-8 | [8][9][10] |
| Molecular Formula | C₇H₈N₂O₃ | [9] |
| Molecular Weight | 168.15 g/mol | [8] |
| Purity | Typically available at ≥95% | [8] |
Synthesis and Purification
The key transformation is the regioselective nitration of the lutidinol ring. The hydroxyl group at C2 and the methyl group at C6 are ortho, para-directing activators, while the methyl group at C3 is also an activator. The nitro group is expected to be directed to the C5 position, which is para to the C2-hydroxyl group and ortho to the C6-methyl group, and is sterically accessible.
Caption: Proposed synthetic workflow for 3,6-Dimethyl-5-nitropyridin-2-ol.
Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the nitration of hydroxypyridines.[11][12]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5 volumes relative to the substrate) and cool the flask in an ice-salt bath to 0°C.
-
Substrate Addition: Slowly add 2-hydroxy-3,6-dimethylpyridine (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask. Add this mixed acid dropwise to the solution of the substrate, maintaining the reaction temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Neutralize the aqueous solution carefully with a base such as sodium carbonate or ammonium hydroxide to a pH of 5-6. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Mixed Acid: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Low Temperature: The nitration of activated aromatic rings is highly exothermic. Maintaining a low temperature during the addition of reagents is critical to control the reaction rate, prevent over-nitration, and minimize side-product formation.
-
Ice Quench: Pouring the acidic reaction mixture into ice serves to rapidly dilute the acid and dissipate heat, causing the organic product, which is less soluble in the aqueous medium, to precipitate.
Spectroscopic and Physicochemical Profile
Direct experimental spectroscopic data for 3,6-Dimethyl-5-nitropyridin-2-ol is not widely published. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Comments |
| Appearance | Likely a yellow to off-white solid | The nitro-aromatic system often imparts color. |
| Melting Point | 180-200 °C (estimated) | Similar nitropyridinols like 2-Amino-5-nitropyridine melt at 186-188 °C.[13] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Methanol). | The hydroxyl group provides some polarity, but the overall structure is largely organic. |
| pKa | ~7-9 (for pyridinium ion) | The electron-withdrawing nitro group will decrease basicity compared to unsubstituted lutidine. |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy:
-
Aromatic Proton (H4): A singlet expected around δ 8.0-8.5 ppm. The surrounding substituents (C3-Me and C5-NO₂) leave this proton without adjacent coupling partners.
-
Methyl Protons (C3-Me & C6-Me): Two distinct singlets, likely in the range of δ 2.3-2.8 ppm.
-
Hydroxyl/Amine Proton (OH/NH): A broad singlet, highly dependent on solvent and concentration, likely appearing downfield (> δ 10 ppm) due to hydrogen bonding. The chemical shift will differ significantly between the pyridinol and pyridone tautomers.
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the hydroxyl/carbonyl group (C2) will be significantly shifted. C2 would be expected around 160-165 ppm (pyridinol) or higher for the pyridone carbonyl. C5 would be expected in the 140-150 ppm range.
-
Methyl Carbons: Two signals in the aliphatic region, likely around δ 15-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H/N-H Stretch: A broad absorption band in the range of 3200-3500 cm⁻¹ for the hydroxyl (pyridinol) or N-H (pyridone) group, indicative of hydrogen bonding.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for the methyl sp³ C-H bonds.
-
C=O Stretch (Pyridone form): A strong absorption around 1650-1680 cm⁻¹ would be a key indicator of the pyridone tautomer.
-
N-O Stretch (Nitro group): Two characteristic strong bands are expected, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
C=C/C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): Under Electron Ionization (EI), the molecular ion peak would be observed at m/z = 168.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), a hydroxyl radical (-OH, 17 Da), or cleavage of a methyl group (-CH₃, 15 Da).
-
Reactivity and Applications in Drug Development
The chemical reactivity of 3,6-Dimethyl-5-nitropyridin-2-ol is governed by the electronic properties of its substituents.
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. While the hydroxyl group is a poor leaving group, it can be converted into a better leaving group (e.g., a triflate) to facilitate SₙAr reactions at the C2 position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation provides a route to 5-amino-3,6-dimethylpyridin-2-ol, a highly functionalized intermediate with a nucleophilic amino group suitable for further elaboration in synthetic schemes.
-
Electrophilic Attack: The ring is generally deactivated towards electrophilic attack due to the nitro group and the inherent electron deficiency of the pyridine ring. However, reactions at the nitrogen atom (e.g., N-alkylation) are possible.
Potential Applications:
Given its array of functional groups, 3,6-Dimethyl-5-nitropyridin-2-ol is a valuable scaffold for building compound libraries for drug discovery. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The functional handles on this molecule—the hydroxyl, nitro, and methyl groups—provide multiple points for diversification to explore structure-activity relationships (SAR) in drug development programs. The corresponding 5-amino derivative, in particular, could serve as a key precursor for the synthesis of fused heterocyclic systems or for the introduction of amide, sulfonamide, or urea functionalities common in bioactive molecules.
Safety and Handling
No specific safety data sheet (SDS) is available for 3,6-Dimethyl-5-nitropyridin-2-ol. However, based on the known hazards of related nitropyridine and dimethylpyridine compounds, the following precautions are recommended:
-
Hazard Class: Assumed to be harmful if swallowed, and to cause skin and eye irritation. Nitroaromatic compounds can also have long-term toxicity.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
Katritzky, A. R., & Lunt, E. (1970). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[7][11]-annelated rings and oxygen at the[11]-position. Journal of the Chemical Society B: Physical Organic, 758-761. Available at: [Link]
-
Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]
-
Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(42), 11344–11350. Available at: [Link]
-
Wikipedia. (2023). 2-Pyridone. In Wikipedia. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available at: [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). Available at: [Link]
- Google Patents. (n.d.). JPH06220019A - Production of 2-hydroxy-3,5-dinitropyridine compounds.
-
BuyersGuideChem. (n.d.). 3,6-Dimethyl-5-nitropyridin-2-ol suppliers and producers. Available at: [Link]
-
Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. PMC. Available at: [Link]
-
GNPS. (2018). GNPS Library Spectrum CCMSLIB00004713542. Available at: [Link]
-
PubChem. (n.d.). 6-Amino-5-nitropyridin-2-OL. Available at: [Link]
-
IOP Conference Series: Materials Science and Engineering. (2017). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]
-
National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Solvothermal syntheses, crystal structures, optical and thermal properties of new selenidogermanate and polyselenidogermanate. Available at: [Link]
-
PubMed. (2013). Total synthesis and biological evaluation of clavaminol-G and its analogs. Available at: [Link]
-
ScienceDirect. (2017). Hetero and lacunary polyoxovanadate chemistry: Synthesis, reactivity and structural aspects. Available at: [Link]
-
ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Available at: [Link]
- Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
-
Patsnap. (2017). A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Available at: [Link]
-
PubMed. (2000). Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells. Available at: [Link]
-
NIST WebBook. (n.d.). Pyridine, 2,5-dimethyl-. Available at: [Link]
-
Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]
-
ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available at: [Link]
-
SpectraBase. (n.d.). 2-pyrrolidino-3-methyl-5-nitropyridine. Available at: [Link]
-
MassBank. (2009). Organic compounds. Available at: [Link]
-
Journal of Materials Chemistry. (n.d.). Temperature-sensitive aliphatic polyesters: synthesis and characterization of γ-substituted caprolactone monomers and polymers. Available at: [Link]
-
MDPI. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dimethylpyridine. Available at: [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. 3,6-Dimethyl-5-nitropyridin-2-ol | CymitQuimica [cymitquimica.com]
- 9. 3,6-Dimethyl-5-nitropyridin-2-ol suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 10. 3,6-Dimethyl-5-nitropyridin-2-ol | CymitQuimica [cymitquimica.com]
- 11. prepchem.com [prepchem.com]
- 12. JPH06220019A - Production of 2-hydroxy-3,5-dinitropyridine compounds - Google Patents [patents.google.com]
- 13. 4214-76-0 | CAS DataBase [m.chemicalbook.com]
